Cas no 11027-63-7 (Agnuside)
Agnuside structure
Product Name:Agnuside
Numéro CAS:11027-63-7
Le MF:C22H26O11
Mégawatts:466.44
MDL:MFCD21333314
CID:48696
PubChem ID:329824854
Update Time:2025-07-03
Agnuside Propriétés chimiques et physiques
Nom et identifiant
-
- Agnuside
- Chasteberry Oil
- [(1R,2S,6S,7S)-7-Hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-oxabicyclo[4.3.0]nona-4,8-dien-9-yl]methyl 4-hydroxybenzoate
- [(1S,4aR,5S,7aS)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxybenzoate
- AGNUSIDE(P) PrintBack
- VITICIS NEGUNDO OIL
- (1S,4aR,5S,7aS)-1,4a,5,7a-Tetrahydro-5-hydroxy-7-[[(4-hydroxybenzoyl)oxy]methyl]cyclopenta[c]pyran-1-yl β-D-glucopyranoside
- Buddlejoside A
- [ "" ]
- Agnusid
- Agnoside
- Vitex Oil
- AGNUSIDE(P)
- Agnuside (25 mg)
- AGNUSIDE WITH HPLC
- [(4As,7aR)-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopen
- CID 129316897
- [5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxybenzoate
- Vitex negundo oil,Agnuside
- OLEUMVITICISNEGUNDO Oil
- (-)-Buddlejoside A
- CHEMBL483223
- NCGC00168851-01
- [(1S,4aR,5S,7aS)-1-(beta-D-glucopyranosyloxy)-5-hydroxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxybenzoate
- SCHEMBL382107
- AS-79164
- .BETA.-D-GLUCOPYRANOSIDE, (1S,4AR,5S,7AS)-1,4A,5,7A-TETRAHYDRO-5-HYDROXY-7-(((4-HYDROXYBENZOYL)OXY)METHYL)CYCLOPENTA(C)PYRAN-1-YL
- ((1S,4AR,5S,7AS)-5-HYDROXY-1-(((2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-2-YL)OXY)-1,4A,5,7A-TETRAHYDROCYCLOPENTA[C]PYRAN-7-YL)METHYL 4-HYDROXYBENZOATE
- DTXSID10149191
- AGNUSIDE [USP-RS]
- CHEBI:2515
- .BETA.-D-GLUCOPYRANOSIDE, 1,4A,5,7A-TETRAHYDRO-5-HYDROXY-7-(((4-HYDROXYBENZOYL)OXY)METHYL)CYCLOPENTA(C)PYRAN-1-YL, (1.ALPHA.,4A.ALPHA.,5.ALPHA.,7A.ALPHA.)-
- NCGC00168851-03
- HY-N2518
- DTXCID9071682
- ((1S,4aR,5S,7aS)-1-(beta-D-glucopyranosyloxy)-5-hydroxy-1,4a,5,7a-tetrahydrocyclopenta(c)pyran-7-yl)methyl 4-hydroxybenzoate
- JB24Q0OT9G
- CS-0022789
- MFCD00210471
- AKOS015896848
- BRD-K25132901-001-01-5
- UNII-JB24Q0OT9G
- MEGxp0_000767
- 11027-63-7
- AGNUSIDE (USP-RS)
- beta-D-GLUCOPYRANOSIDE, (1S,4AR,5S,7AS)-1,4A,5,7A-TETRAHYDRO-5-HYDROXY-7-(((4-HYDROXYBENZOYL)OXY)METHYL)CYCLOPENTA(C)PYRAN-1-YL
- [(1S,4aR,5S,7aS)-5-hydroxy-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-7-yl]methyl 4-hydroxybenzoate
- C09765
- beta-D-GLUCOPYRANOSIDE, 1,4A,5,7A-TETRAHYDRO-5-HYDROXY-7-(((4-HYDROXYBENZOYL)OXY)METHYL)CYCLOPENTA(C)PYRAN-1-YL, (1alpha,4Aalpha,5alpha,7Aalpha)-
- ACon1_000039
- NS00094617
- Q16826128
- Aucubigenin; 10-O-(4-Hydroxybenzoyl), 1-O-β-D-glucopyranoside
- DA-60846
- GLACGTLACKLUJX-QNAXTHAFSA-N
-
- MDL: MFCD21333314
- Piscine à noyau: 1S/C22H26O11/c23-8-15-17(26)18(27)19(28)22(32-15)33-21-16-11(7-14(25)13(16)5-6-30-21)9-31-20(29)10-1-3-12(24)4-2-10/h1-7,13-19,21-28H,8-9H2
- La clé Inchi: GLACGTLACKLUJX-UHFFFAOYSA-N
- Sourire: O(C1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])C1([H])C2([H])C(C([H])([H])OC(C3C([H])=C([H])C(=C([H])C=3[H])O[H])=O)=C([H])C([H])(C2([H])C([H])=C([H])O1)O[H]
- BRN: 4925795
Propriétés calculées
- Qualité précise: 466.14800
- Masse isotopique unique: 466.14751164 g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 6
- Nombre de récepteurs de liaison hydrogène: 11
- Comptage des atomes lourds: 33
- Nombre de liaisons rotatives: 7
- Complexité: 747
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 9
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -1.1
- Surface topologique des pôles: 175
- Poids moléculaire: 466.4
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.6±0.1 g/cm3
- Point de fusion: 146°C
- Point d'ébullition: 785.5°C at 760 mmHg
- Point d'éclair: 273.5±26.4 °C
- Indice de réfraction: 1.68
- Solubilité: 2.435e+004 mg/L @ 25 °C (est)
- Le PSA: 175.37000
- Le LogP: -1.23120
- Activités optiques: [α]/D -98.0±5°, c = 0.1 in ethanol
- Pression de vapeur: 0.0±2.9 mmHg at 25°C
- Le PKA: 8.14±0.15(Predicted)
Agnuside Informations de sécurité
-
Symbolisme:
- Mot signal:Warning
- Description des dangers: H319
- Déclaration d'avertissement: P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36
- Instructions de sécurité: 26
-
Identification des marchandises dangereuses:
- Conditions de stockage:−20°C
Agnuside PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1012203-25MG |
Agnuside |
11027-63-7 | 25mg |
¥14234.68 | 2023-09-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89155-10MG |
Agnuside |
11027-63-7 | 10mg |
¥4880.12 | 2024-12-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 12274-10MG |
Agnuside |
11027-63-7 | 10mg |
¥11258.21 | 2023-10-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00189-1MG |
Agnuside |
11027-63-7 | ≥95% (LC/MS-ELSD) | 1MG |
¥4016.72 | 2022-02-22 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0125-20mg |
Agnuside |
11027-63-7 | 98% | 20mg |
$150 | 2024-09-30 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0125-100mg |
Agnuside |
11027-63-7 | 98% | 100mg |
$450 | 2024-09-30 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0125-10mg |
Agnuside |
11027-63-7 | 98% | 10mg |
$96 | 2024-09-30 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65742-1mg |
11027-63-7 | >98% | 1mg |
¥560.00 | 2024-09-30 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65742-5mg |
11027-63-7 | >98% | 5mg |
¥1540.00 | 2024-09-30 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65742-10mg |
11027-63-7 | >98% | 10mg |
¥2540.00 | 2024-09-30 |
Agnuside Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:11027-63-7)Agnuside
Numéro de commande:A894914
État des stocks:in Stock
Quantité:1mg
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 11:49
Prix ($):475.0
Courriel:sales@amadischem.com
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
(CAS:11027-63-7) Agnuside/OLEUM VITICIS NEGUNDO
Numéro de commande:JH129
État des stocks:in Stock
Quantité:25kg
Pureté:98.00%
Dernières informations tarifaires mises à jour:Monday, 8 January 2024 17:37
Prix ($): negotiated
Courriel:17464331@qq.com
Agnuside Littérature connexe
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Related Categories
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides lipides prényles terpènes glycosides Glycosides O-iridoïdes
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides lipides prényles Glycosides O-iridoïdes
- iridoïdes
- Solvants et chimiques organiques Composés organiques Alcool/Éther
11027-63-7 (Agnuside) Produits connexes
- 1401-55-4(Tannic acid)
- 3601-36-3(Methyl 2,3,6-Tri-O-benzoyl-a-D-galactopyranoside)
- 5945-50-6(Monotropein)
- 4613-71-2(1,2-Di-O-Acetyl-5-O-benzoyl-3-deoxy-D-erythro-pentofuranose)
- 6974-32-9(1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose)
- 12738-64-6(sucrose benzoate)
- 1016987-87-3(b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl)
- 193969-08-3(10-O-Vanilloylaucubin)
- 6153-31-7(Oleanolic acid benzoate)
- 3080-30-6(1-acetyl-23,5-tri-O-benzoyl-Beta-L-ribose)